PF-06256142 -

PF-06256142

Catalog Number: EVT-8312261
CAS Number:
Molecular Formula: C21H18N4O2S
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PF-06256142 is a potent and selective orthosteric agonist of the dopamine D1 receptor, developed by Pfizer Inc. Initially, it was explored for its potential therapeutic applications in treating various nervous system disorders, including Parkinson's disease and schizophrenia. The compound is currently in the preclinical research phase, showcasing promising pharmacological properties that warrant further investigation.

Source

The development of PF-06256142 was part of a broader effort to identify non-catechol dopamine D1 receptor agonists. This initiative aimed to create compounds that could provide improved pharmacokinetic profiles and therapeutic efficacy compared to traditional catecholamine-based drugs. The synthesis of PF-06256142 involves intricate chemical methodologies designed to enhance its selectivity and potency.

Classification

PF-06256142 is classified as a small molecule drug candidate within the category of central nervous system agents, specifically targeting dopamine receptors. Its mechanism of action as a D1 receptor agonist places it among compounds used for neurological and psychiatric conditions.

Synthesis Analysis

Methods

The synthesis of PF-06256142 involves several key steps aimed at constructing its unique biaryl structure, which is essential for its receptor activity. The synthetic route includes:

  1. Formation of Atropisomeric Structures: The compound features a locked biaryl ring system, which introduces atropisomerism. This structural characteristic is crucial for enhancing the compound's oral bioavailability and ability to penetrate the central nervous system.
  2. Utilization of Advanced Synthetic Techniques: Techniques such as Heck coupling and other coupling reactions are employed to build the complex molecular framework of PF-06256142.

Technical Details

The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are typically used to monitor the progress of the synthesis and confirm the identity of the compound.

Molecular Structure Analysis

Structure

The molecular formula for PF-06256142 is C19H20N4O2, and its structure includes several notable features:

  • A furo[3,2-c]pyridine core.
  • A 6-methylimidazo[1,2-a]pyrazin-5-yl substituent.
  • A phenoxy group that contributes to its binding affinity at the dopamine D1 receptor.

Data

The compound exhibits a molecular weight of approximately 336.39 g/mol. Its three-dimensional conformation is critical for its interaction with the dopamine receptor, influencing both potency and selectivity.

Chemical Reactions Analysis

PF-06256142 can participate in various chemical reactions that may alter its structure or functionality:

  1. Oxidation: Involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate.
  2. Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: These reactions replace one atom or group with another, facilitated by nucleophiles or electrophiles depending on the specific reaction conditions.

The outcomes of these reactions can lead to variations in biological activity or pharmacokinetic properties.

Mechanism of Action

PF-06256142 exerts its pharmacological effects by selectively binding to and activating the dopamine D1 receptor. Upon activation, it stimulates the synthesis of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes.

Process

  1. Receptor Activation: The binding affinity at the D1 receptor leads to a conformational change that activates intracellular signaling pathways.
  2. cAMP Synthesis: Increased levels of cAMP result in enhanced neuronal signaling, which may contribute to therapeutic effects in conditions like Parkinson's disease.

Data from pharmacological studies indicate that PF-06256142 has high intrinsic activity at rodent D1-mediated cAMP synthesis but shows minimal intrinsic activity at β-arrestin recruitment pathways.

Physical and Chemical Properties Analysis

Physical Properties

PF-06256142 is characterized by:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Demonstrates solubility in organic solvents, with varying degrees in aqueous environments depending on pH.

Chemical Properties

Key chemical properties include:

  • Stability: Exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or light.
  • Reactivity: Reacts with common organic reagents during synthetic modifications but maintains stability under physiological conditions.

Relevant data from studies indicate favorable pharmacokinetic profiles, including absorption rates and metabolic stability.

Applications

PF-06256142 has potential applications primarily in scientific research related to neuropharmacology:

  1. Therapeutic Research: Investigated for use in treating neurological disorders such as Parkinson’s disease and schizophrenia due to its selective action on dopamine receptors.
  2. Pharmacological Studies: Serves as a tool compound for elucidating dopamine receptor signaling pathways and understanding receptor pharmacodynamics.

Properties

Product Name

PF-06256142

IUPAC Name

4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine;sulfane

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C21H16N4O2.H2S/c1-13-11-15(27-21-17-6-10-26-18(17)5-7-23-21)3-4-16(13)20-14(2)24-12-19-22-8-9-25(19)20;/h3-12H,1-2H3;1H2

InChI Key

NJSIQRYOTQSXMF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CC5=NC=CN54)C.S

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CC5=NC=CN54)C.S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.